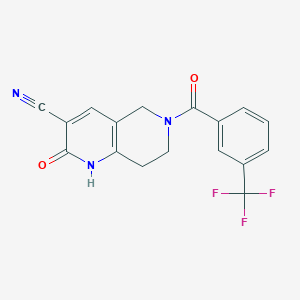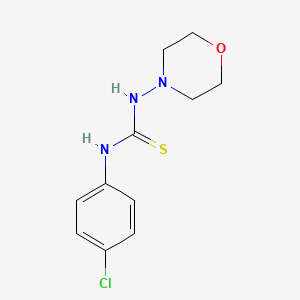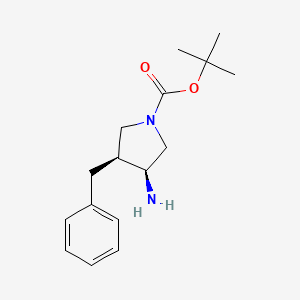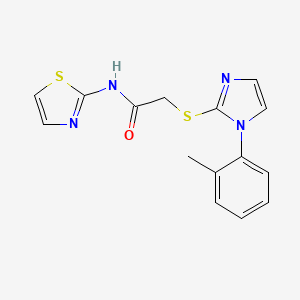![molecular formula C21H24ClNO2S B2553019 N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide CAS No. 681852-25-5](/img/structure/B2553019.png)
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of naphthalene and has been synthesized using different methods.
作用機序
The mechanism of action of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, this compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide have been studied extensively. This compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. In addition, this compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the major advantages of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is its potential as a lead compound for the development of new anti-inflammatory and anti-cancer agents. In addition, this compound has also been found to have potential as an antifungal and antibacterial agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with COX-2 and LOX. Another direction is to develop more efficient synthesis methods for this compound, which can improve its yield and purity. Furthermore, future studies can focus on the development of new derivatives of this compound with improved solubility and bioactivity. Finally, the potential applications of this compound in other fields such as agriculture and environmental science can also be explored.
Conclusion:
In conclusion, N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
The synthesis of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide can be achieved through different methods. One method involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with adamantylmethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 1-adamantylmethanol in the presence of a base such as potassium carbonate. Both methods have been reported to yield the desired compound in good yields.
科学的研究の応用
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide has been found to have potential applications in various scientific fields. One of the major applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In addition, this compound has also been studied for its potential as an antifungal and antibacterial agent.
特性
IUPAC Name |
N-(1-adamantylmethyl)-4-chloronaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2S/c22-19-5-6-20(18-4-2-1-3-17(18)19)26(24,25)23-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16,23H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAAAGBWCDMMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C5=CC=CC=C54)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)


![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)
![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)




![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)